VX-702 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α isoform. [, ] It has been investigated as a potential therapeutic agent for various inflammatory diseases, including rheumatoid arthritis and acute coronary syndrome. [, ] VX-702 exhibits anti-inflammatory effects by blocking the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). [, ]
Related Compounds
SB203580
Compound Description: SB203580 is a first-generation, selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK), particularly the α and β isoforms. It has been widely used as a research tool to investigate the role of p38 MAPK in various cellular processes, including inflammation, apoptosis, and cell differentiation. Relevance: SB203580 is structurally distinct from VX-702 but shares the same target, p38 MAPK, and exhibits similar inhibitory activity. It serves as a reference compound for comparing the efficacy and selectivity of newer p38 MAPK inhibitors like VX-702. For instance, SB203580 has demonstrated efficacy in preclinical models of triple-negative breast cancer, prompting the evaluation of VX-702 and other p38 inhibitors as potential therapeutics for this disease. []
LY2228820
PH-797804
Compound Description: PH-797804 is an orally bioavailable, potent, and selective inhibitor of p38 MAPK. It has demonstrated efficacy in preclinical models of inflammatory diseases and has been evaluated in clinical trials for rheumatoid arthritis.Relevance: Like VX-702, PH-797804 targets p38 MAPK and is explored as a potential treatment for inflammatory diseases and cancer. [] The research suggests that both compounds may offer benefits in managing conditions like rheumatoid arthritis by suppressing inflammation. [, ]
AMG-548
Compound Description: AMG-548 (also known as pamapimod) is a potent and selective inhibitor of p38α MAPK. It has shown promising results in clinical trials for rheumatoid arthritis but was ultimately discontinued due to limited efficacy.Relevance: AMG-548, like VX-702, is an orally active inhibitor designed to target the p38α MAPK isoform for treating inflammatory diseases like rheumatoid arthritis. [, ] Despite initial promise, both compounds faced challenges in clinical trials, with AMG-548 demonstrating limited efficacy [] and VX-702 showing only modest clinical effects. [] These findings highlight the complexities of targeting p38 MAPK for therapeutic intervention in rheumatoid arthritis.
BIRB-796
Compound Description: BIRB-796 (also known as doramapimod) is an orally active inhibitor of p38 MAPK with high selectivity for the α and γ isoforms. It has been evaluated in clinical trials for various inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). Relevance: BIRB-796 shares a similar target with VX-702, p38 MAPK, and both have been investigated for their therapeutic potential in inflammatory diseases, including rheumatoid arthritis. [, , ] While both compounds demonstrated some activity against p38 MAPK, they did not achieve sufficient clinical efficacy in rheumatoid arthritis trials, prompting further research into alternative treatment strategies. []
SCIO-469
Compound Description: SCIO-469 is an orally active, small-molecule inhibitor of p38 MAPK. While preclinical studies showed promise in inflammatory disease models, its clinical development was halted due to toxicity concerns.Relevance: SCIO-469 and VX-702 belong to the class of p38 MAPK inhibitors explored for treating inflammatory diseases. [, ] Both compounds aim to modulate the inflammatory response by targeting p38 MAPK, a key signaling molecule in the inflammatory cascade. Despite their initial promise, challenges arose during clinical development, highlighting the complexities of developing safe and effective p38 MAPK inhibitors for therapeutic use.
SCIO-323
Compound Description: SCIO-323 is a potent and selective inhibitor of p38 MAPK, designed for oral administration. It has shown efficacy in preclinical models of inflammatory diseases.Relevance: Both SCIO-323 and VX-702 are orally active compounds designed to inhibit p38 MAPK, a key player in inflammatory responses. [, ] The research on these compounds aimed to develop new treatments for inflammatory diseases by targeting this specific signaling pathway. Despite their initial potential, challenges in clinical development have led to further investigation into alternative therapeutic strategies.
Ruxolitinib
Compound Description: Ruxolitinib is a selective inhibitor of JAK1 and JAK2, two enzymes involved in immune cell signaling. It is approved for treating myelofibrosis and polycythemia vera, both blood cancers. Relevance: Although structurally distinct from VX-702 and targeting a different family of enzymes (JAKs), Ruxolitinib shares a therapeutic focus on modulating immune responses, particularly in inflammatory diseases like rheumatoid arthritis. [] Both compounds demonstrate the potential of small molecule inhibitors in treating these complex diseases by targeting specific signaling pathways within immune cells.
Imatinib Mesylate
Compound Description: Imatinib mesylate is a tyrosine kinase inhibitor that specifically targets the BCR-ABL fusion protein, primarily found in chronic myeloid leukemia (CML). This drug revolutionized CML treatment by inducing high rates of remission.Relevance: Although Imatinib mesylate's primary target (BCR-ABL) differs significantly from that of VX-702 (p38 MAPK), both are kinase inhibitors. [] Their development underscores the importance of kinases as therapeutic targets in various diseases, ranging from cancer to inflammatory conditions.
Masitinib
Compound Description: Masitinib is a tyrosine kinase inhibitor that selectively targets c-Kit, PDGFR, and FGFR3 receptors. It is being investigated for its potential in treating various cancers, mast cell-related disorders, and inflammatory diseases.Relevance: While Masitinib and VX-702 target different kinases (Masitinib targets c-Kit, PDGFR, and FGFR3, while VX-702 targets p38 MAPK), both are kinase inhibitors and highlight the significance of kinases as druggable targets. [] This research demonstrates the diverse therapeutic potential of kinase inhibitors across various diseases.
Methotrexate (MTX)
Compound Description: Methotrexate is an antimetabolite and antifolate drug with immunosuppressant properties. It is used in treating various cancers, autoimmune diseases like rheumatoid arthritis, and ectopic pregnancies. Relevance: While not structurally related to VX-702, Methotrexate is often used concomitantly with VX-702 in treating rheumatoid arthritis. [] Understanding the potential drug interactions between these two compounds is crucial for optimizing treatment and minimizing adverse effects. Research suggests that a renal drug-drug interaction between VX-702 and Methotrexate is unlikely. []
Probenecid
Compound Description: Probenecid is a uricosuric drug primarily used to treat gout and hyperuricemia. It acts by inhibiting the renal tubular reabsorption of uric acid, increasing its excretion in the urine.Relevance: Probenecid serves as a pharmacological tool to investigate the renal excretion profile of VX-702. [] Studies using Probenecid helped determine that VX-702 is not a substrate for renal organic anion transport systems, suggesting a low risk of drug interactions involving this pathway. []
Cimetidine
Compound Description: Cimetidine is a histamine H2 receptor antagonist used to treat peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome. Relevance: Similar to Probenecid, Cimetidine was used as a tool compound in studying the renal excretion of VX-702. [] Research employing Cimetidine confirmed that VX-702 is not a substrate for renal organic cation transport systems, further reinforcing its low potential for drug interactions involving these pathways. []
5-Fluorouracil (5-FU)
Compound Description: 5-Fluorouracil is a pyrimidine analog antimetabolite drug used in cancer treatment. It works by disrupting DNA and RNA synthesis, inhibiting tumor cell growth. Relevance: While not structurally related to VX-702, research suggests that 5-FU, like VX-702, can suppress stem cell-like properties by inhibiting p38 in pancreatic cancer cell line PANC-1. [] This finding highlights p38 as a potential therapeutic target for cancer treatment.
iCRT-14
Compound Description: iCRT-14 is a small molecule inhibitor of β-catenin, a protein involved in cell signaling and implicated in various cancers. Relevance: Although iCRT-14 targets β-catenin and VX-702 targets p38 MAPK, both compounds are being investigated for their ability to enhance transgene expression in gene therapy applications. [] This research suggests that inhibiting different components of the innate immune response, such as β-catenin with iCRT-14 or p38 MAPK with VX-702, could improve the efficacy of gene therapy.
Curcumin
Compound Description: Curcumin is a natural polyphenol found in turmeric, with anti-inflammatory and antioxidant properties. Relevance: While structurally different from VX-702, Curcumin, like VX-702, demonstrated the ability to enhance transgene expression in gene therapy by inhibiting the innate immune response. [] This suggests that both compounds, although acting through different mechanisms, might offer benefits in gene therapy by mitigating the inflammatory response triggered by foreign DNA.
BX-795
Compound Description: BX-795 is a small molecule inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1), an enzyme involved in cell growth and survival. Relevance: Similar to VX-702 and Curcumin, BX-795 has shown promise in enhancing transgene expression in gene therapy by targeting the innate immune response. [] This research highlights that inhibiting different components of this response, such as PDK1 with BX-795 or p38 MAPK with VX-702, could potentially improve gene therapy outcomes.
E6446
Compound Description: E6446 is a selective inhibitor of Toll-like receptor 9 (TLR9), a receptor that recognizes DNA and triggers immune responses.Relevance: E6446 and VX-702 target different components of the innate immune response. E6446 inhibits TLR9, while VX-702 targets p38 MAPK. [] Despite their distinct mechanisms, both compounds have been explored for their ability to enhance transgene expression in gene therapy, suggesting that modulating the innate immune response is a promising strategy for improving gene therapy efficacy. []
Overview
VX-702 is a small molecule investigational oral anti-cytokine therapy primarily aimed at treating inflammatory diseases, particularly rheumatoid arthritis. It functions as a selective inhibitor of p38 mitogen-activated protein kinase, specifically targeting the p38α isoform. Developed by Vertex Pharmaceuticals in collaboration with Kissei Pharmaceuticals, VX-702 has undergone various clinical trials, including Phase II evaluations for rheumatoid arthritis, although its development was ultimately discontinued due to insufficient efficacy results.
Source and Classification
VX-702 is classified as an investigational drug and is not approved for use in the United States or other markets. Its DrugBank ID is DB05470, and it falls under the category of small molecules. The compound is recognized for its potential applications in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and cardiovascular diseases.
Synthesis Analysis
The synthesis of VX-702 involves several chemical reactions that lead to the formation of its active structure. The compound's chemical formula is C19H12F4N4O2, with a molecular weight of approximately 404.32 g/mol. The synthetic pathway typically includes:
Formation of the Core Structure: The synthesis begins with the construction of a pyridine ring, which serves as the backbone for further modifications.
Introduction of Functional Groups: Various functional groups, including amines and carbonyls, are introduced to enhance the compound's binding affinity to its target.
Fluorination: The presence of fluorine atoms is strategically incorporated to improve the selectivity and potency of the inhibitor against p38 mitogen-activated protein kinase.
The detailed synthetic route has not been publicly disclosed in available literature but would involve standard organic synthesis techniques such as nucleophilic substitutions and coupling reactions.
Chemical Reactions Analysis
VX-702 undergoes specific chemical reactions that are critical for its activity as a p38 mitogen-activated protein kinase inhibitor:
Inhibition Mechanism: VX-702 binds competitively to the ATP-binding site of p38α MAPK, preventing phosphorylation events that lead to inflammatory cytokine production.
Selectivity: The compound shows greater selectivity towards p38α compared to other kinases, which is crucial for minimizing off-target effects.
The inhibitory constant (IC50) values for VX-702 range from 4 nM to 20 nM, indicating its potent activity against p38α MAPK.
Mechanism of Action
The mechanism of action for VX-702 involves:
Target Binding: VX-702 selectively binds to p38α MAPK, inhibiting its kinase activity.
Reduction of Cytokine Production: By inhibiting this pathway, VX-702 effectively reduces the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Impact on Inflammatory Processes: This inhibition leads to decreased inflammation and potential alleviation of symptoms associated with rheumatoid arthritis and other inflammatory diseases.
Clinical studies have demonstrated that VX-702 can significantly reduce cytokine levels in ex vivo assays involving human blood samples.
Physical and Chemical Properties Analysis
VX-702 exhibits several notable physical and chemical properties:
These properties make VX-702 suitable for further pharmacological studies despite its eventual discontinuation in clinical development.
Applications
While VX-702 was primarily developed for treating rheumatoid arthritis, its mechanism of action suggests potential applications in other inflammatory conditions such as:
Cardiovascular Diseases: Due to its ability to modulate inflammatory responses.
Other Autoimmune Disorders: Where excessive cytokine production plays a role.
Despite its discontinuation in clinical trials, VX-702 remains a subject of interest in research focused on p38 MAPK inhibitors due to its unique properties and mechanisms.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
ZM 323881 is a member of the class of quinazolines carrying 2-fluoro-4-methyl-5-hydroxyanilino and benzyloxy substituents at positions 4 and 7 respectively. It has a role as a vascular endothelial growth factor receptor antagonist. It is a benzyl ether, an aromatic ether, a member of quinazolines, a secondary amino compound, a substituted aniline, a halophenol, a member of monofluorobenzenes, an organic cation and a fluorophenol. It is a conjugate base of a ZM 323881(1+).
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol hydrochloride is a hydrochloride that is the monohydrochloride salt of 3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol. A selective h5-HT1D antagonist, displaying 60-fold selectivity over h5-HT1B, and exhibiting little or no affinity for a range of other receptor types. It has a role as a serotonergic antagonist and a prodrug. It contains a 4-(3-chlorophenyl)-1-(2-hydroxy-3,3-diphenylpropyl)piperazin-1-ium(1+).
Melittoside is a glycoside and an iridoid monoterpenoid. Melittoside is a natural product found in Rehmannia glutinosa, Campylanthus glaber, and other organisms with data available.
Tigecycline hydrochloride is a first-in-class, broad spectrum antibiotic with activity against antibiotic-resistant organisms.Target: AntibacterialTigecycline hydrochloride is active against a broad range of gram-negative and gram-positive bacterial species including clinically important multidrug-resistant nosocomial and community-acquired bacterial pathogens. Tigecycline hydrochloride has been shown to inhibit the translation elongation step by binding to the ribosome 30S subunit and preventing aminoacylated tRNAs to accommodate in the ribosomal A site [1]. Tigecycline hydrochloride has also been found to be effective for the treatment of community- as well as hospital-acquired and ventilator-associated pneumonia and bacteremia, sepsis with shock and urinary tract infections. Tigecycline hydrochloride appears to be a valuable treatment option for the management of superbugs, especially where conventional therapy has failed [2].Fifteen patients received tigecycline hydrochloride for 16 episodes of CPKP infection. The main infections were pneumonia (31%), urinary tract infection (31%), peritonitis (20%), catheter-related bacteraemia (12%), and meningitis (6%). Most infections were complicated with severe sepsis (44%), septic shock (12%), and/or bacteraemia (19%). The daily maintenance dose of tigecycline hydrochloride was 200 mg in 10 episodes and 100 mg in 6 episodes. The overall 30-day mortality rate was 25%. Univariate analysis showed that mortality was significantly associated (p < 0.01) with mean APACHE II and SOFA scores and the presence of immunosuppression, but not with the tigecycline hydrochloride dose [3].Clinical indications: Acinetobacter infection; Bacterial infection; Bacterial pneumonia; Bacterial skin infection; Bacteroides fragilis infection; Bacteroides infection; Citrobacter infection; Clostridiaceae infection; Clostridium difficile infection; Clostridium infection; Enterobacter infectionFDA Approved Date: June 17, 2005Toxicity: nausea; vomiting; diarrhea; local IV-site reaction; infection; fever; headache
Zotiraciclib is under investigation in clinical trial NCT02942264 (Zotiraciclib (TG02) Plus Dose-dense or Metronomic Temozolomide Followed by Randomized Phase II Trial of Zotiraciclib (TG02) Plus Temozolomide Versus Temozolomide Alone in Adults With Recurrent Anaplastic Astrocytoma and Glioblastoma).
KN-93 Hcl is a selective inhibitor of Ca2+/calmodulin-dependent kinase II (CaMKII), competitively blocking CaM binding to the kinase (Ki = 370 nM).IC50 Value: 370 nM (Ki); 12uM (NIH3T3 Cell) [1]Target: CaMKIIin vitro: KN-93 inhibits serum-induced fibroblast cell growth in a comparable dose-dependent fashion to its inhibition of CaMK-II activity. After 2 days of KN-93 treatment, 95% of cells are arrested in G1. G1 arrest is reversible; 1 day after KN-93 release, a peak of cells had progressed into S and G2-M. KN-92, a similar but inactive compound, had no effect on CaMK-II activity or cell growth [1]. In contrast effects of carbachol, histamine and forskolin were significantly inhibited by KN-93 with an IC50 of 0.15, 0.3 and 1 microM, respectively; these effects occurred without any changes in intracellular cyclic AMP and Ca2+ levels [2]. KN-93 inhibits expression of the anti-apoptotic protein Mcl-1 and induces expression of the pro-apoptotic protein PUMA; third, KN-93-mediated cell death is p53-independent; and fourth, KN-93 induces the generation of ROS [4].in vivo: EADs were significantly suppressed by KN-93 (EADs present in 4/10 hearts) compared to KN-92 (EADs present in 10/11 hearts) (P =.024). There were no significant differences in parameters favoring EADs such as monophasic action potential duration or heart rate in KN-93- or KN-92-treated hearts. CaM kinase activity in situ increased 37% in hearts with EADs compared to hearts without EADs (P =.015) [3].